A Technical Guide to the Crystal Structure and Bonding of Chromous Iodide (CrI₂)
A Technical Guide to the Crystal Structure and Bonding of Chromous Iodide (CrI₂)
For Researchers, Scientists, and Professionals in Materials Science
This technical guide provides a comprehensive overview of the crystal structure and chemical bonding of chromous iodide (CrI₂), also known as chromium(II) iodide. It consolidates crystallographic data, describes the underlying electronic principles governing its structure, and outlines relevant experimental methodologies.
Crystal Structure of Chromous Iodide
Chromous iodide crystallizes in a monoclinic system, characterized by a layered or 'sandwich' type structure.[1] This structure is a consequence of the electronic configuration of the chromium(II) ion and its interaction with the iodide ligands.
Crystallographic Data
The crystal structure of CrI₂ was determined through single-crystal X-ray diffraction.[1] The compound belongs to the space group C2/m.[1][2] This layered structure exhibits a pronounced tendency to delaminate.[1] Key crystallographic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | C2/m (No. 12) | [1][2] |
| Lattice Constant, a | 7.545 Å | [1] |
| Lattice Constant, b | 3.929 Å | [1] |
| Lattice Constant, c | 7.505 Å | [1] |
| Angle, β | 115° 31' | [1] |
| Formula Units (Z) | 2 | [1] |
| Calculated Density | 5.033 g/cm³ | [1] |
Coordination Environment and Structural Motif
Within the crystal lattice, each chromium(II) ion is coordinated to six iodide ions, forming a distorted octahedron (CrI₆).[1][2][3] These octahedra share edges to form infinite planar ribbons that stack together, creating the overall layered structure.[1][2] The iodine atoms are arranged in an approximately close-packed array.[1]
The distortion of the CrI₆ octahedra is a critical feature of the structure and is a direct result of the Jahn-Teller effect.[2][3]
Chemical Bonding and Electronic Structure
The bonding in CrI₂ is primarily ionic but with significant covalent contributions, which are crucial for understanding its electronic and magnetic properties. The key to its structure lies in the d-electron configuration of the Cr²⁺ cation.
The Jahn-Teller Effect in CrI₂
The Chromium(II) ion has a d⁴ electron configuration. In a high-spin octahedral ligand field, this corresponds to a (t₂g)³(eg)¹ configuration.[4] The single electron in the doubly degenerate e_g orbitals results in a degenerate electronic ground state.[4][5][6]
According to the Jahn-Teller theorem, any non-linear molecule or crystal system in a degenerate electronic state will undergo a geometric distortion to remove the degeneracy and lower the overall energy.[5][6][7] In CrI₂, this manifests as a tetragonal distortion of the CrI₆ octahedra.[3] This distortion elongates two axial Cr-I bonds while shortening the four equatorial bonds, breaking the perfect octahedral symmetry and stabilizing the system.[2][5][6]
Computational studies suggest that hybridization between the Cr-d(z²) and I-p(z) orbitals creates an antibonding interaction near the Fermi level, which weakens and elongates the axial Cr-I bonds, resulting in the observed distortion.[8]
| Bond | Bond Length (Å) | Description | Reference |
| Cr-I (Equatorial) | 2.74 Å | Four shorter bonds | [2] |
| Cr-I (Axial) | 3.37 Å | Two longer bonds | [2] |
Magnetic Properties
The electronic structure gives rise to interesting magnetic behavior. The presence of unpaired d-electrons on the Cr²⁺ ions and the specific crystal structure lead to bulk CrI₂ being a ferromagnetic semiconductor.[8][9] The nature of the magnetic coupling is strongly linked to the lattice geometry and bonding interactions.[8]
The diagram below illustrates the relationship between the electronic configuration of Cr(II) and the resulting structural and magnetic properties of chromous iodide.
Caption: Logical flow from Cr(II) electronics to the crystal structure and properties of CrI₂.
Experimental Protocols
Synthesis and Crystal Growth of CrI₂
A detailed protocol for producing high-purity CrI₂ crystals is based on the work of Tracy et al. (1962).[1] The process involves multiple steps to ensure the correct stoichiometry and crystallinity.
-
Formation of Chromium(III) Iodide (CrI₃): Elemental chromium metal (98% pure) and iodine are sealed in a Pyrex tube. The tube is heated, causing the elements to react and form CrI₃.[1]
-
Decomposition to CrI₂: The resulting CrI₃ is transferred to an evacuated system and heated to 500-600 °C. At this temperature, CrI₃ decomposes into solid chromous iodide (CrI₂) and gaseous iodine, which is pumped away.[1]
-
Purification by Sublimation: The crude CrI₂ is purified by sublimation in a quartz tube under high vacuum at 700 °C.[1]
-
Single Crystal Growth: Purified CrI₂ is sealed in a quartz tube under a partial pressure of argon gas (approx. 25 cm Hg). The tube is placed in a temperature gradient, and single crystals are grown via sublimation.[1]
The following diagram outlines the experimental workflow for the synthesis and characterization of CrI₂.
Caption: Experimental workflow for synthesis and characterization of chromous iodide crystals.
Structural Characterization
The primary technique for determining the crystal structure is single-crystal X-ray diffraction .
-
Mounting: A suitable single crystal is selected and mounted. Due to the material's tendency to delaminate, careful handling is required.[1]
-
Data Collection: A combination of rotation, Weissenberg, and precession photographs are taken using a known radiation source (e.g., Cu Kα, λ=1.5418 Å).[1] A standard, such as NaCl, can be used for calibration.[1]
-
Analysis:
-
The photographs are analyzed to determine the lattice parameters (a, b, c, β).[1]
-
Systematic absences of reflections (e.g., h+k odd) are used to identify the possible space groups (C2, Cm, or C2/m).[1]
-
Intensity data is collected and used for structure refinement. A trial structure is proposed based on ionic radii and packing considerations (e.g., a layered model).[1]
-
The atomic coordinates are refined using full-matrix least-squares methods to achieve the final structural solution.[1]
-
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. Chromium(II) iodide - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Jahn–Teller effect - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
